molecular formula C9H12Cl2N4 B1625703 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine CAS No. 84727-44-6

4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B1625703
CAS No.: 84727-44-6
M. Wt: 247.12 g/mol
InChI Key: UBRWZYMADXHXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    • Pyrimidine protons: δ 8.45 (s, 1H, H-5) .
    • Piperazine protons: δ 3.60–3.75 (m, 4H, N–CH₂–CH₂–N), δ 2.50–2.65 (m, 4H, CH₂–N–CH₃), δ 2.30 (s, 3H, CH₃) .
  • ¹³C NMR (100 MHz, CDCl₃):
    • Pyrimidine carbons: δ 162.4 (C-2), δ 158.9 (C-4), δ 156.7 (C-6), δ 112.3 (C-5) .
    • Piperazine carbons: δ 54.1 (N–CH₂–CH₂–N), δ 46.2 (CH₂–N–CH₃), δ 38.5 (CH₃) .

Infrared (IR) Spectroscopy

  • Key absorptions (cm⁻¹):
    • C–Cl stretch: 610–680 (strong).
    • C–N stretch (piperazine): 1,220–1,350.
    • Aromatic C=C/C=N: 1,480–1,600 .

UV-Vis Spectroscopy

  • λₘₐₓ (MeOH): 265–280 nm, attributed to π→π* transitions in the pyrimidine ring .

Computational Chemistry Predictions (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT) studies (B3LYP/6-311+G(d,p)) reveal:

Frontier Molecular Orbitals

  • HOMO : Localized on the piperazine nitrogen lone pairs (−6.8 eV).
  • LUMO : Centered on the pyrimidine ring (−1.9 eV), with a HOMO-LUMO gap of 4.9 eV, indicating moderate reactivity .

Thermodynamic Properties

  • Gibbs free energy : −342.5 kJ/mol (gas phase).
  • Dipole moment : 4.2 Debye, driven by polar C–Cl and N–CH₃ bonds .

Table 1. Summary of Key Spectroscopic and Computational Data

Property Value/Description Source
Molecular Formula C₉H₁₂Cl₂N₄
¹H NMR (δ, ppm) 8.45 (s, H-5), 3.60–3.75 (m, piperazine CH₂)
IR (C–Cl stretch) 610–680 cm⁻¹
HOMO-LUMO Gap 4.9 eV
Dipole Moment 4.2 Debye

Properties

IUPAC Name

4,6-dichloro-2-(4-methylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2N4/c1-14-2-4-15(5-3-14)9-12-7(10)6-8(11)13-9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRWZYMADXHXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50522363
Record name 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84727-44-6
Record name 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Regioselectivity

In dichloromethane with N,N-diisopropylethylamine (DIPEA) at 20°C, 2,4,6-trichloropyrimidine reacts with 1.1 equivalents of 4-methylpiperazine to yield 4,6-dichloro-2-(4-methylpiperazin-1-yl)pyrimidine in 68% yield after 16 hours. The use of a polar aprotic solvent (e.g., N-methylpyrrolidinone) at 130°C shifts selectivity toward position 4, necessitating precise stoichiometric control.

Table 1: Solvent and Temperature Effects on Substitution Position

Solvent Temperature (°C) Major Product (Position) Yield (%)
Dichloromethane 20 2-substituted 68
N-Methylpyrrolidinone 130 4-substituted 85

Purification and Byproduct Mitigation

Crude products are purified via silica gel chromatography using dichloromethane/methanol/ammonia (90:9:1). Triphosgene, a safer alternative to phosphorus oxychloride (POCl3), minimizes toxic byproducts during chlorination steps.

Metal-Catalyzed Cross-Coupling Approaches

Palladium-mediated Buchwald-Hartwig amination offers an alternative for introducing the 4-methylpiperazine group. This method is advantageous for sterically hindered substrates.

Catalytic System Optimization

A mixture of dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl2) and copper iodide in 1,4-dioxane at 100°C facilitates coupling between 2-chloro-4,6-dichloropyrimidine and 4-methylpiperazine, achieving 74% yield.

Table 2: Catalyst Performance Comparison

Catalyst Ligand Yield (%)
Pd(OAc)2 Xantphos 62
Pd(dppf)Cl2 None 74

Cyclocondensation of Functionalized Amidines

A less common but scalable approach involves constructing the pyrimidine ring with pre-installed substituents.

Malonate-Amidine Cyclization

Heating dimethyl malonate with N-(4-methylpiperazin-1-yl)acetamidine in methanol under sodium methoxide yields 4,6-dihydroxy-2-(4-methylpiperazin-1-yl)pyrimidine, which is subsequently chlorinated using triphosgene.

Reaction Scheme:

  • Cyclization:
    $$ \text{Dimethyl malonate} + \text{N-(4-methylpiperazin-1-yl)acetamidine} \xrightarrow{\text{NaOMe, MeOH}} \text{4,6-Dihydroxy-2-(4-methylpiperazin-1-yl)pyrimidine} $$
  • Chlorination:
    $$ \text{Dihydroxypyrimidine} + \text{Triphosgene} \xrightarrow{\text{Dichloroethane}} \text{4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine} $$

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency and Scalability

Method Yield (%) Purity (%) Scalability
Nucleophilic Substitution 68–85 >98 Industrial
Buchwald-Hartwig Amination 62–74 95 Lab-scale
Cyclocondensation/Chlorination 82 91 Moderate

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or THF, with bases such as sodium carbonate or potassium carbonate.

    Oxidation and reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine derivatives. These compounds have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines.

Case Study: NCI-60 Cell Line Screening

In a notable study, several derivatives including 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine were screened against the NCI-60 panel of cancer cell lines. The results indicated that certain derivatives exhibited significant cytostatic activity:

CompoundCell LineGI Value (%) at 10 μM
4bHOP-92 (NSCL)86.28
4aHCT-11640.87
4hSK-BR-346.14

These findings suggest that the compound has a high potential for further development as an anticancer agent, particularly against non-small cell lung cancer (NSCLC) and colorectal carcinoma .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various derivatives of 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine have provided insights into how structural modifications can enhance biological activity.

Key Findings:

  • Piperazine Moiety : The inclusion of piperazine has been shown to improve binding affinity to target proteins and increase cellular potency by enhancing water solubility.
  • Modification Effects : Variations in the terminal groups and the central thiazole-pyrimidine core significantly affect the anticancer efficacy, indicating that careful structural optimization can lead to more effective compounds .

Synthesis and Characterization

The synthesis of 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine involves several steps that include the formation of the pyrimidine ring followed by functionalization with piperazine derivatives.

Synthesis Overview:

The compound is typically synthesized through a multi-step reaction process involving:

  • Formation of the pyrimidine core.
  • Introduction of the piperazine group via nucleophilic substitution.
  • Characterization using techniques like NMR and mass spectrometry to confirm structure and purity.

For example, one synthesis route reported yields of around 72% for specific derivatives after purification .

Pharmacological Insights

The pharmacokinetic properties of 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine derivatives have been evaluated for their drug-likeness using ADME-Tox predictions. These studies indicate favorable profiles for oral bioavailability and metabolic stability, which are crucial for drug development.

ADME-Tox Predictions:

The predictions suggest that these compounds possess:

  • Acceptable solubility
  • Moderate permeability
  • Low toxicity profiles

These characteristics make them suitable candidates for further preclinical testing .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to their active sites. The molecular targets and pathways involved vary based on the specific derivative and its intended use. For example, some derivatives may inhibit kinases involved in cancer cell proliferation, while others may modulate neurotransmitter receptors in neurological disorders.

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position substituent significantly influences reactivity, physicochemical properties, and biological activity. Below is a comparative analysis with key analogs:

Compound Name 2-Position Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
4,6-Dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) Methylsulfanyl (SCH₃) C₅H₄Cl₂N₂S 195.07 g/mol Common precursor for fused heterocycles . Reactivity in lithiation and nucleophilic substitution.
4,6-Dichloro-2-(4-morpholinyl)pyrimidine Morpholinyl (C₄H₈NO) C₈H₉Cl₂N₃O 234.08 g/mol Bioactive; synthesized via Pd-catalyzed cross-coupling. Used in drug discovery .
4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine Halogenated aryl (C₆H₂ClF) C₁₀H₄Cl₃FN₂ 277.5 g/mol Enhanced lipophilicity; potential kinase inhibitor intermediate .
4,6-Dichloro-2-(methylsulfonyl)pyrimidine Methylsulfonyl (SO₂CH₃) C₅H₄Cl₂N₂O₂S 227.07 g/mol Electron-withdrawing group; modifies reactivity in SNAr reactions .
4,6-Dichloro-2-(methoxymethyl)pyrimidine Methoxymethyl (CH₂OCH₃) C₆H₆Cl₂N₂O 193.03 g/mol Electron-donating group; alters regioselectivity in substitutions .

Key Research Findings

Synthetic Versatility: DCSMP-based methods are adaptable to 4,6-dichloro-2-(4-methylpiperazin-1-yl)pyrimidine.

Regioselectivity : The 4-methylpiperazinyl group may direct substitutions to the 6-position first, similar to morpholinyl derivatives, due to steric and electronic effects .

Stability : Halogenated aryl analogs (e.g., 3-chloro-4-fluorophenyl) exhibit greater stability under acidic conditions compared to amine-substituted derivatives .

Biological Activity

4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9H12Cl2N4
  • Molecular Weight : 247.12 g/mol
  • CAS Number : 84727-44-6

The compound acts primarily through the inhibition of specific kinases involved in cell cycle regulation and DNA repair mechanisms. Kinases such as WEE1 play a crucial role in controlling cell cycle checkpoints, particularly the G2-M and G1-S transitions. Inhibition of these kinases can lead to increased sensitivity of cancer cells to chemotherapeutic agents by preventing their repair mechanisms from functioning properly .

Anticancer Activity

Recent studies have demonstrated that 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine exhibits notable antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HOP-92 (NSCL)10
HCT-116 (Colorectal)40.87
SK-BR-3 (Breast)46.14
K562 (Leukemia)2.27
HL-60 (Leukemia)1.42

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. Modifications to the piperazine moiety and the introduction of various substituents on the pyrimidine ring can alter its binding affinity to target proteins and its overall potency.

Key Findings:

  • Piperazine Substituents : Variations in the piperazine group have shown to enhance solubility and improve binding affinity to kinase receptors .
  • Chlorine Substituents : The presence of chlorine atoms at positions 4 and 6 on the pyrimidine ring is critical for maintaining high levels of biological activity against cancer cell lines .

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Study on WEE1 Inhibition : A study demonstrated that derivatives of pyrimidine compounds, including 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine, effectively inhibit WEE1 kinase, leading to cell cycle arrest in cancer cells .
  • In Vivo Efficacy : In vivo studies are necessary to corroborate the in vitro findings. Preliminary data indicate that compounds with similar structures exhibit promising results in animal models, emphasizing the need for further exploration into dosage and delivery methods.

Q & A

Q. What are the established synthetic routes for 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine, and how are intermediates characterized?

  • Methodological Answer : A common route involves chlorination of 4,6-dihydroxy-2-methylpyrimidine using phosphorus oxychloride (POCl₃) at reflux (110–120°C) to yield 4,6-dichloro-2-methylpyrimidine. Subsequent nucleophilic substitution with 4-methylpiperazine in anhydrous solvents (e.g., THF or DCM) under nitrogen atmosphere introduces the piperazinyl group. Key intermediates (e.g., 4,6-dichloro-2-methylpyrimidine) are characterized via 1H^1H/13C^{13}C-NMR, LC-MS, and elemental analysis. Purity is assessed using HPLC (C18 columns, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H-NMR (DMSO-d₆ or CDCl₃) identifies proton environments (e.g., methylpiperazinyl protons at δ 2.2–2.5 ppm, aromatic protons at δ 8.0–8.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 276.05).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98%). Thermal stability is assessed via TGA/DSC (decomposition >200°C) .

Q. What are the key considerations for handling and storing this compound safely?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (H315, H319). Store in airtight containers at ambient temperatures, away from oxidizers. Work under fume hoods to avoid inhalation (H335). Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal per hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine?

  • Methodological Answer : Quantum chemical calculations (DFT, MP2) predict reaction pathways and transition states. ICReDD’s workflow combines reaction path searches (e.g., GRRM17 software) with machine learning to identify optimal conditions (e.g., solvent polarity, temperature). For example, simulations can predict the activation energy for piperazine substitution, reducing trial-and-error experimentation. Experimental validation via in situ IR or Raman spectroscopy monitors reaction progress .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from impurity profiles (e.g., dihydrochloride byproducts) or assay conditions (pH, temperature). Strategies include:
  • Comparative Bioassays : Parallel testing using standardized protocols (e.g., ADP-Glo™ kinase assay).
  • Impurity Profiling : LC-MS/MS identifies trace intermediates (e.g., unreacted 4-methylpiperazine).
  • Structural Confirmation : X-ray crystallography or 2D-NMR (NOESY) validates regiochemistry .

Q. What strategies minimize impurities during synthesis, and how are they analyzed?

  • Methodological Answer :
  • Reaction Optimization : Use excess 4-methylpiperazine (1.5–2 eq.) in DMF at 60°C to reduce residual dichloropyrimidine.
  • Workup : Sequential washes (saturated NaHCO₃, brine) remove unreacted reagents.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity.
  • Analysis : GC-MS or UPLC-PDA detects impurities (e.g., 4-methylpiperazine hydrochloride at RT 3.2 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.